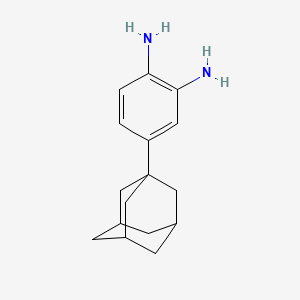

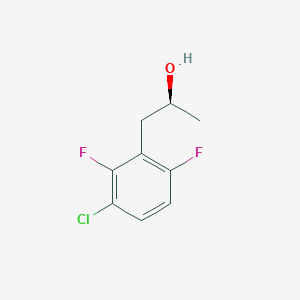

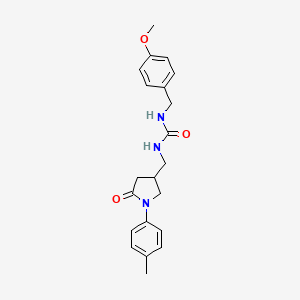

4-(1-Adamantyl)benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1-Adamantyl)benzene-1,2-diamine” is a versatile chemical compound with immense scientific potential. It is a derivative of adamantane, a type of compound that has diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . These derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Scientific Research Applications

Gas Transport Properties

Research on aromatic polyamides containing adamantyl moiety, synthesized from a new diamine monomer, has demonstrated significant gas transport properties. These poly(ether amide)s exhibit high permselectivity for gases such as O2/N2 and CO2/CH4, making them promising materials for gas separation membranes. The study correlates the gas transport properties with the polymer structures, focusing on their glass transition temperature, chain packing, and dielectric constant values (Bera, Bandyopadhyay, Ghosh, & Banerjee, 2014).

Electroactive Aromatic Polyamides and Polyimides

Novel electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine moieties have been developed. These materials are amorphous, soluble in polar solvents, and can be cast into films with good mechanical properties. They demonstrate high glass-transition temperatures and thermal stability, along with strong UV–vis absorption and photoluminescence in the blue region. Such properties make these polymers suitable for applications in electronic and photonic devices (Hsiao, Liou, Kung, Pan, & Kuo, 2009).

Polyamide-Imides with Pendent Adamantyl Groups

A series of new polyamide-imides (PAIs) containing pendent adamantyl groups have been synthesized, showing great solubility in various solvents and excellent film-forming ability. These PAIs possess high glass transition temperatures and remarkable thermal stability, alongside strong mechanical properties. Such characteristics render these polymers suitable for high-performance applications, including coatings and films in the electronics industry (Liaw & Liaw, 2001).

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it is expected that the study and application of “4-(1-Adamantyl)benzene-1,2-diamine” and similar compounds will continue to be a promising area of research in the future.

properties

IUPAC Name |

4-(1-adamantyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c17-14-2-1-13(6-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQWTZNRDVNGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

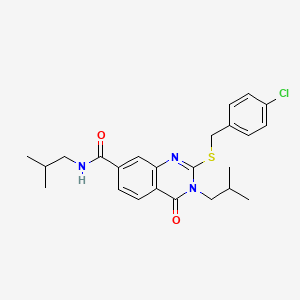

![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-chloro-4-methylphenyl)urea](/img/structure/B2655749.png)

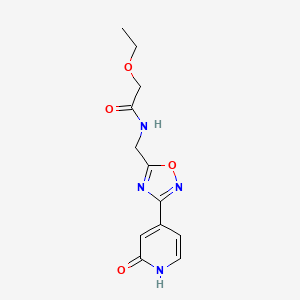

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate](/img/structure/B2655756.png)

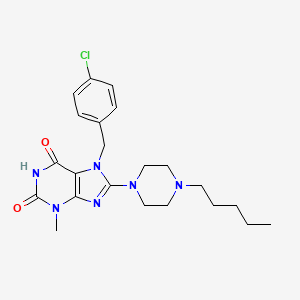

![3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B2655760.png)